

Unveiling the Tumor Landscape: A Comparative Analysis of Lewis Antigen Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lewis X tetrasaccharide*

Cat. No.: *B15586479*

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential expression of Lewis antigens across various tumor types. This report synthesizes experimental data on Lewis antigen prevalence, prognostic significance, and the underlying molecular pathways, providing a crucial resource for biomarker discovery and targeted therapy development.

The aberrant expression of carbohydrate structures on the cell surface is a hallmark of malignant transformation. Among these, the Lewis family of histo-blood group antigens, including Lewis a (Le-a), Lewis b (Le-b), Lewis x (Le-x), and Lewis y (Le-y), along with their sialylated counterparts like sialyl Lewis a (sLe-a) and sialyl Lewis x (sLe-x), are frequently overexpressed in a variety of epithelial cancers. This altered glycosylation plays a pivotal role in tumor progression, facilitating cell adhesion, proliferation, and metastasis.^{[1][2]} Understanding the comparative expression patterns of these antigens across different malignancies is therefore critical for the development of novel diagnostic and therapeutic strategies.

Comparative Expression of Lewis Antigens in Different Tumor Types

The expression of Lewis antigens is highly variable among different tumor types, and even within the same cancer, it can differ based on the histological subtype and grade of malignancy. Generally, a significant upregulation of these antigens is observed in cancerous tissues compared to their normal counterparts.

Tumor Type	Lewis a (Le-a)	Lewis b (Le-b)	Lewis x (Le-x)	Lewis y (Le-y)	Sialyl Lewis a (sLe-a)	Sialyl Lewis x (sLe-x)	References
Colorectal Cancer	Decreased expression in poorly differentiated tumors. [3][4]	Increased expression in the majority of tumors. [3]	Expressed in most tumors. [3]	Increased expression in almost all tumors. [3]	Overexpressed; a well-known tumor marker (CA19-9). [5][6][7]	Overexpressed and associated with metastasis. [1]	[1][3][4][5][6][7]
Pancreatic Cancer	Expression varies; sLe-a is the key marker. [5][8]	-	-	-	Significantly overexpressed (CA19-9), used for diagnosis and monitoring. [5][9][10]	-	[5][8][9][10]
Breast Cancer	-	Loss of expression correlates with higher tumor grade. [11]	Expressed in a majority of cell lines. [3]	Overexpressed in 44%-90% of cases; associated with poor prognosis in lymph node-	-	-	[3][11][12][13][14]

					negative patients. [12] [13] [14]		
Lung Cancer (NSCLC)	-	-	Higher expression in adenocarcinomas. [15] [16]	Highest immunoreactivity among Le-y, sLe-x, and sLe-a in stage I NSCLC. [15]	Expression correlated with poorer survival when co-expressed with Le-y. [15]	Higher expression in adenocarcinomas. [15]	[15] [16]
Ovarian Cancer	-	-	Expressed in a majority of cell lines. [3]	Overexpressed. [12] [13]	-	-	[3] [12] [13]
Gastric Cancer	Anomalous expression in precursor lesions. [17]	-	-	-	High amounts are present. [6]	-	[6] [17]
Renal Cell Carcinoma	-	-	Expression patterns can predict prognoses in low-	-	-	Expression patterns can predict prognoses. [18]	[18]

stage

RCC.[18]

Note: "-" indicates that specific quantitative data was not prominently available in the searched literature.

Prognostic Significance of Lewis Antigen Expression

The expression levels of certain Lewis antigens have been shown to correlate with patient prognosis. For instance, in non-small cell lung cancer, the co-expression of Lewis y and sialyl Lewis antigens is associated with significantly shorter postoperative survival.[15] In breast cancer, high expression of Lewis y/b is linked to high-grade tumors and decreased survival in lymph node-negative patients.[13] Conversely, in rectal adenocarcinomas, positive expression of Lewis y was found to predict a favorable prognosis, while Le-a and SPan-1 positivity correlated with poor prognosis.[4] In pancreatic cancer, the Lewis antigen phenotype can predict mortality, with the risk increasing in the order of Le(a+b-), Le(a-b+), and Le(a-b-).[8]

Experimental Protocols

The detection and quantification of Lewis antigen expression in tumors are primarily achieved through immunohistochemistry (IHC) and flow cytometry.

Immunohistochemical (IHC) Detection of Lewis Antigens

Objective: To visualize the expression and localization of Lewis antigens in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Methodology:

- **Tissue Preparation:** 5µm sections are cut from FFPE tumor blocks, deparaffinized in xylene, and rehydrated through a graded series of ethanol.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
- **Blocking:** Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the

secondary antibody host species).

- **Primary Antibody Incubation:** Slides are incubated with a primary monoclonal antibody specific for the Lewis antigen of interest (e.g., anti-Le-y, anti-sLe-a) overnight at 4°C.
- **Secondary Antibody and Detection:** A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen expression.
- **Counterstaining and Mounting:** Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
- **Scoring:** The percentage of positive tumor cells and the intensity of staining are evaluated to generate an expression score.



[Click to download full resolution via product page](#)

Fig. 1: Immunohistochemistry workflow for Lewis antigen detection.

Flow Cytometric Analysis of Lewis Antigens

Objective: To quantify the expression of Lewis antigens on the surface of single cells from fresh tumor tissue or cell lines.

Methodology:

- **Cell Preparation:** A single-cell suspension is prepared from fresh tumor tissue by mechanical disaggregation and/or enzymatic digestion (e.g., with collagenase and DNase). For cell lines, cells are harvested from culture.
- **Staining:** Cells are washed and resuspended in a staining buffer (e.g., PBS with 2% FBS). A fluorochrome-conjugated primary monoclonal antibody specific for the Lewis antigen is added and incubated on ice, protected from light.

- **Washing:** Cells are washed to remove unbound antibodies.
- **Data Acquisition:** The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to the amount of antigen expressed.
- **Data Analysis:** The percentage of positive cells and the mean fluorescence intensity (MFI) are calculated using appropriate software. Dead cells are excluded from the analysis using a viability dye.



[Click to download full resolution via product page](#)

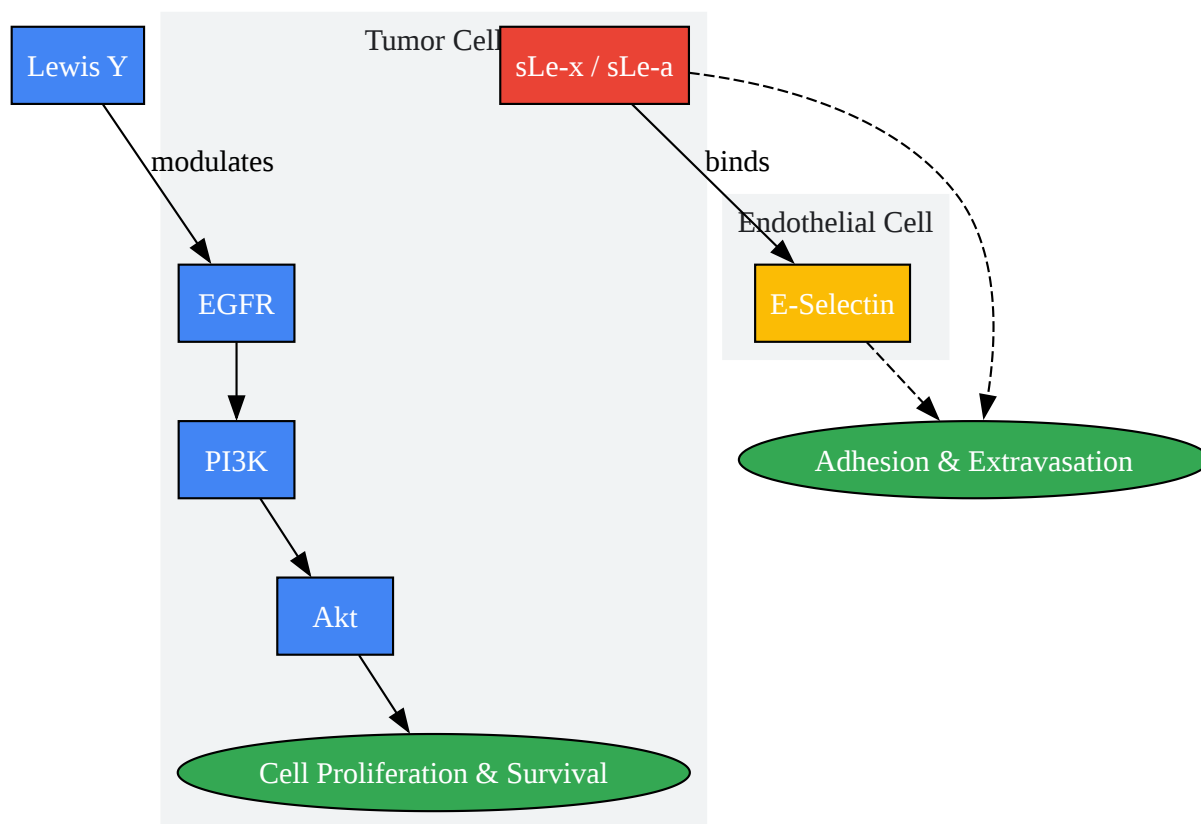
Fig. 2: Flow cytometry workflow for Lewis antigen quantification.

Signaling and Functional Roles of Lewis Antigens in Cancer

The overexpression of Lewis antigens on tumor cells is not merely a passive marker but actively contributes to the malignant phenotype. These glycans are involved in several key signaling pathways that promote tumor growth, invasion, and metastasis.

Cell Adhesion and Metastasis: Sialylated Lewis antigens, particularly sLe-a and sLe-x, are crucial ligands for selectins, a family of adhesion molecules expressed on endothelial cells.[1][6] The interaction between tumor cell sLe-a/x and E-selectin on the endothelium mediates the initial steps of metastasis, allowing cancer cells to adhere to the blood vessel walls and extravasate to distant organs.[2][6] Lewis y has also been implicated in promoting blood vessel invasion.[15]

Cell Proliferation and Survival: Lewis antigens can modulate signaling pathways that drive cell proliferation and survival. For example, Lewis y has been shown to be associated with signaling molecules like EGFR, and its expression can influence downstream pathways such as PI3K/Akt, thereby promoting cancer cell proliferation.[19]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. Expression of tumor-related antigens Lewis(a) Lewis(b), X, Y, Span-1 and CEA in relation to differentiation and prognosis in rectal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complementary Use of Carbohydrate Antigens Lewis a, Lewis b, and Sialyl-Lewis a (CA19.9 Epitope) in Gastrointestinal Cancers: Biological Rationale towards a Personalized Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Antigen Phenotype and Survival of Patients With Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]
- 10. Lewis antigen-negative pancreatic cancer: An aggressive subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis blood group antigens (a and b) in human breast tissues. Loss of Lewis-b in breast cancer cells and correlation with tumor grade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- 13. High expression of Lewis y/b antigens is associated with decreased survival in lymph node negative breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of Lewis-related antigen and prognosis in stage I non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Significant expression patterns of lewis X-related antigens as a prognostic predictor of low-stage renal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unveiling the Tumor Landscape: A Comparative Analysis of Lewis Antigen Expression]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15586479#comparative-analysis-of-lewis-antigen-expression-in-tumors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com